3-Fluoro-1-(m-tolyl)cyclobutanamine
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Overview
Description
3-Fluoro-1-(m-tolyl)cyclobutanamine is an organic compound with the molecular formula C11H14FN It features a cyclobutanamine core substituted with a fluoro group and a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(m-tolyl)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutanamine Core: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as xenon difluoride or elemental fluorine under controlled conditions.
Attachment of the m-Tolyl Group: This step can be accomplished via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(m-tolyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutanamines.
Scientific Research Applications
3-Fluoro-1-(m-tolyl)cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(m-tolyl)cyclobutanamine involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The cyclobutanamine core may interact with biological membranes, affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-(p-tolyl)cyclobutanamine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
3-Fluoro-1-(o-tolyl)cyclobutanamine: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
3-Chloro-1-(m-tolyl)cyclobutanamine: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
3-Fluoro-1-(m-tolyl)cyclobutanamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The meta-tolyl group also imparts distinct steric and electronic properties compared to its ortho and para counterparts .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
3-fluoro-1-(3-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-3-2-4-9(5-8)11(13)6-10(12)7-11/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
YSEDFGFULDVRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC(C2)F)N |
Origin of Product |
United States |
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